molecular formula C18H19ClN2O5S B2911740 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 946261-74-1

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No.: B2911740
CAS No.: 946261-74-1
M. Wt: 410.87
InChI Key: RZAACEFFGDEGJW-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including a chloro-substituted phenyl ring, a dioxidoisothiazolidinyl group, and a dimethoxybenzamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the isothiazolidinyl group: This could be achieved through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.

    Chlorination: Introduction of the chloro group on the phenyl ring might be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final step could involve coupling the chlorinated phenyl ring with the dimethoxybenzamide moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the isothiazolidinyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group on the phenyl ring could be a site for nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.

Biology and Medicine

In biological and medicinal research, this compound could be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. Detailed studies would be required to determine its specific biological effects and therapeutic potential.

Industry

In industry, such compounds might find applications in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Their unique chemical properties could make them suitable for specialized industrial applications.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA interaction: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2,3-dimethoxybenzamide: Lacks the isothiazolidinyl group.

    N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide: Lacks the dimethoxy groups.

    N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzoic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

The uniqueness of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide lies in its combination of functional groups, which could confer distinct chemical and biological properties. The presence of the isothiazolidinyl group, in particular, might impart unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-16-6-3-5-13(17(16)26-2)18(22)20-12-7-8-14(19)15(11-12)21-9-4-10-27(21,23)24/h3,5-8,11H,4,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAACEFFGDEGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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